molecular formula C10H8O5 B024967 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- CAS No. 106507-42-0

1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy-

Cat. No.: B024967
CAS No.: 106507-42-0
M. Wt: 208.17 g/mol
InChI Key: CHRLGTHYCGMMQQ-UHFFFAOYSA-N
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Description

1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- is a complex organic compound belonging to the indene family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- typically involves multi-step organic reactions. Common starting materials include indene derivatives, which undergo various functional group transformations such as hydroxylation and methoxylation under controlled conditions. Catalysts and reagents like palladium, copper, and specific organic solvents are often employed to facilitate these reactions.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale organic synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and pH, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to lower oxidation states using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents include strong acids, bases, and specific organic solvents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- involves its interaction with specific molecular targets and pathways. These may include enzyme inhibition, receptor binding, or modulation of cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1H-Indene-1,3(2H)-dione: A simpler analog without the hydroxyl and methoxy groups.

    2-Hydroxy-1H-indene-1,3(2H)-dione: Contains a single hydroxyl group.

    5-Methoxy-1H-indene-1,3(2H)-dione: Contains a methoxy group but lacks the additional hydroxyl groups.

Uniqueness

1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. The presence of both hydroxyl and methoxy groups can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2,2-dihydroxy-5-methoxyindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c1-15-5-2-3-6-7(4-5)9(12)10(13,14)8(6)11/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRLGTHYCGMMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(C2=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147619
Record name 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106507-42-0
Record name 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106507420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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